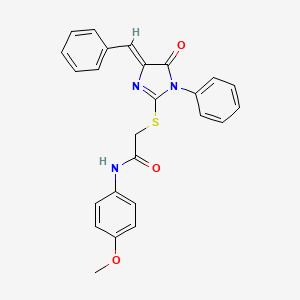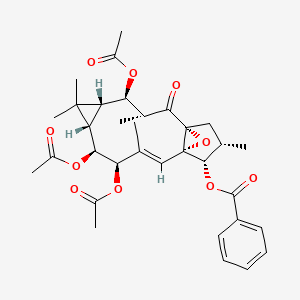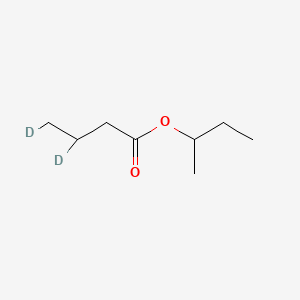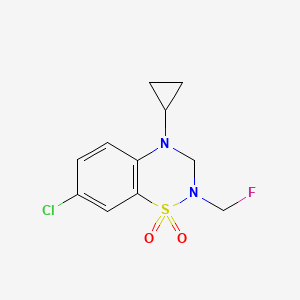
Cox-2/15-lox-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-2/15-lox-IN-5 is a compound that acts as an inhibitor for both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of various inflammatory mediators. The inhibition of these enzymes is of significant interest in the treatment of inflammatory diseases and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/15-lox-IN-5 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps :
Formation of Indole/Indazole Core: The indole or indazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Arylamide Formation: The arylamide moiety is introduced through amide bond formation reactions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Cox-2/15-lox-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
Cox-2/15-lox-IN-5 has a wide range of scientific research applications, including :
Chemistry: Used as a tool to study enzyme inhibition and the synthesis of related compounds.
Biology: Investigated for its role in modulating inflammatory pathways and cellular signaling.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceuticals.
Mecanismo De Acción
Cox-2/15-lox-IN-5 exerts its effects by inhibiting the activity of cyclooxygenase-2 and 15-lipoxygenase enzymes. These enzymes are involved in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, thereby exerting anti-inflammatory and anti-cancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat inflammation and pain.
Zileuton: A selective 5-lipoxygenase inhibitor used to manage asthma.
Uniqueness
Cox-2/15-lox-IN-5 is unique in its dual inhibition of both cyclooxygenase-2 and 15-lipoxygenase enzymes. This dual inhibition provides a broader anti-inflammatory spectrum and potentially fewer side effects compared to selective inhibitors .
Propiedades
Fórmula molecular |
C25H21N3O3S |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
2-[(4Z)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O3S/c1-31-21-14-12-19(13-15-21)26-23(29)17-32-25-27-22(16-18-8-4-2-5-9-18)24(30)28(25)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,26,29)/b22-16- |
Clave InChI |
KDHSBBNEBXGUJI-JWGURIENSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)CSC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)


![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)

